Regioisomeric Precision: 2-Bromo-5-fluoro vs. 2-Bromo-4-fluoro Substitution Pattern
The 2-bromo-5-fluoro substitution pattern on the benzyl ring of this compound (CAS 1445803-80-4) presents a distinct electronic and steric profile compared to its 2-bromo-4-fluoro regioisomer (CAS 460094-96-6) . The 5-fluoro position places the fluorine atom para to the benzyl linker, which influences the electron density on the aromatic ring differently than the 4-fluoro substitution (meta to the linker). This regiochemical difference is critical in medicinal chemistry campaigns targeting BTK and related kinases, where subtle changes in halogen placement have been shown to modulate inhibitor potency by over an order of magnitude in structurally related piperazine series [1]. While direct IC50 data for this specific protected intermediate is not reported in primary pharmacology assays, the Genentech alkylated piperazine patents explicitly enumerate 2-bromo-5-fluorobenzyl as a preferred substitution pattern for achieving potent BTK inhibition [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2-Bromo-5-fluoro substitution (CAS 1445803-80-4) |
| Comparator Or Baseline | 2-Bromo-4-fluoro regioisomer (CAS 460094-96-6) and 5-Bromo-2-fluoro regioisomer (CAS 1355247-99-2) |
| Quantified Difference | Not available as direct head-to-head; differentiation is based on distinct electronic and steric properties inherent to regioisomerism |
| Conditions | N/A – structural comparison |
Why This Matters
Procurement of the correct regioisomer is essential to maintain structure-activity relationship (SAR) fidelity in lead optimization; using an incorrect regioisomer can invalidate an entire screening campaign.
- [1] Crawford, J.J., et al. Alkylated piperazine compounds as inhibitors of Btk activity. U.S. Patent US8729072, 2014. View Source
